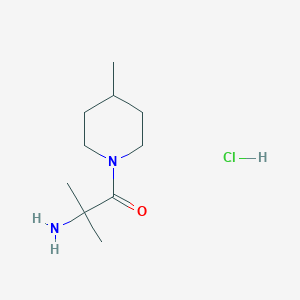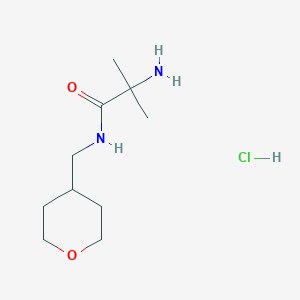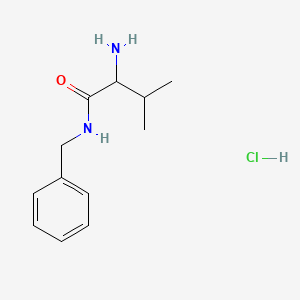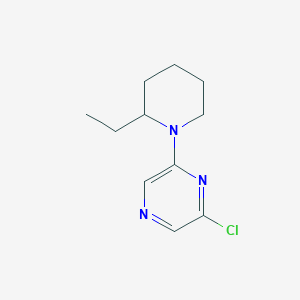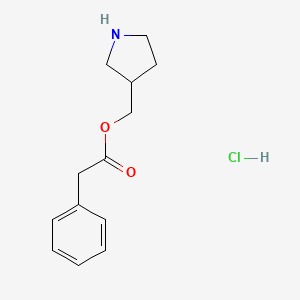
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride
Descripción general
Descripción
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 . It belongs to the class of psychoactive substances.
Molecular Structure Analysis
The molecular structure of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride consists of a pyrrolidine ring attached to a phenylacetate group via a methylene bridge .Aplicaciones Científicas De Investigación
Chemical Synthesis and Analysis :
- The compound has been investigated in the context of the illicit synthesis of phenyl-2-propanone (P2P) from phenylacetic acid, highlighting its role in clandestine drug laboratories and the chemical pathways involved (Allen, Stevenson, Nakamura, & Ely, 1992).
- Research on the stereoselective homocoupling of phenylacetic acid derivatives utilizing electrochemically generated base has been conducted, demonstrating the utility of this compound in synthetic chemistry (Matsumura, Nishimura, Watanabe, Kise, Aoyama, & Kashimura, 1997).
- It's also been used in the study of the Pd-Catalyzed Remote Meta-C-H Functionalization of Phenylacetic Acids (Jin, Chu, Chen, & Yu, 2018).
Pharmacological Investigations :
- A structural and molecular modeling study of mono(pyrrolidiniomethyl)phenylacetate antiarrhythmic agents has been conducted, providing insights into the potential medical applications of this compound (Sui & Codding, 1995).
Medicinal Chemistry and Drug Synthesis :
- The compound's relevance in the synthesis of new drugs and drug impurities has been explored, such as in the isolation and characterization of impurities in methamphetamine synthesized via reductive amination of phenylacetic acid (Toske et al., 2017).
Propiedades
IUPAC Name |
pyrrolidin-3-ylmethyl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(8-11-4-2-1-3-5-11)16-10-12-6-7-14-9-12;/h1-5,12,14H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTZKSWMLOHLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



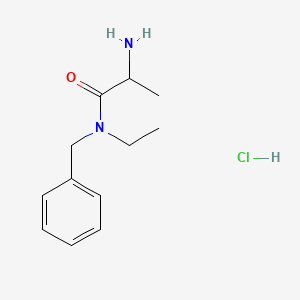
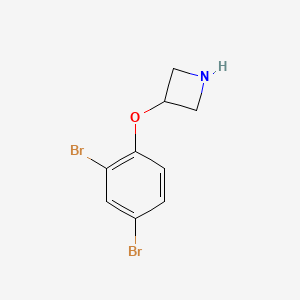
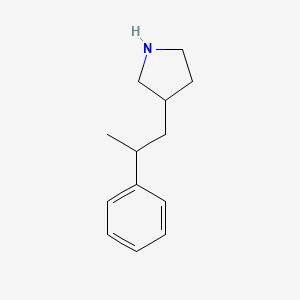
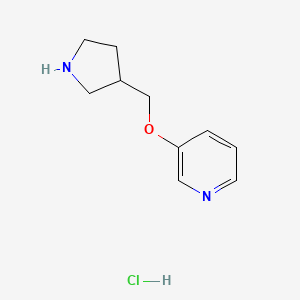
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)
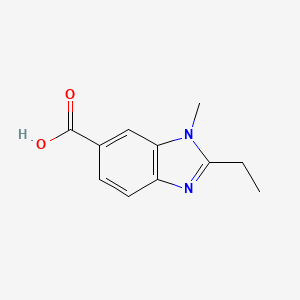
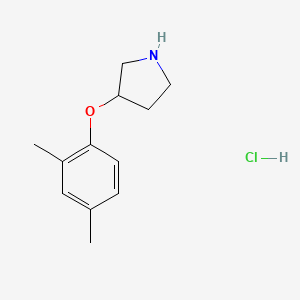
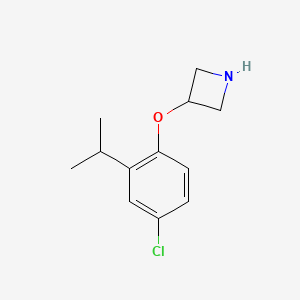
![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)
![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)
